molecular formula C12H13N3O5S B2834597 4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 2034310-11-5

4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2834597
CAS No.: 2034310-11-5
M. Wt: 311.31
InChI Key: XLQLGFQLPGFINT-UHFFFAOYSA-N
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Description

4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by sulfonylation to introduce the sulfonyl group . The azetidine ring is often prepared via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution on the azetidine ring can produce a variety of substituted azetidines .

Scientific Research Applications

4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity. The azetidine and pyranone moieties contribute to the overall stability and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-2-9(3-12(16)19-8)20-10-5-15(6-10)21(17,18)11-4-13-7-14-11/h2-4,7,10H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQLGFQLPGFINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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